2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Overview
Description
2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one is a chemical compound with the molecular formula C10H13NO and a molecular weight of 161.22 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is part of the isoindoline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with phthalimide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoindole derivatives.
Reduction: It can be reduced to form 2,3-dihydro-1H-isoindole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline and isoindole derivatives, which can have significant biological activity .
Scientific Research Applications
2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-isoindol-1-one
- 3,3-Dimethyl-2,3-dihydro-1H-isoindole
- 2,3-Dihydro-1H-isoindole-1-thione
Uniqueness
2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 3-position provide steric hindrance, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3,3-dimethyl-2H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFPRYFTNAYPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to produce 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones?
A1: A recent study [, ] describes a novel and efficient method for synthesizing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones. This method utilizes readily available N-alkyl(or aryl)-2-(1-methylethen-1-yl)benzamides as starting materials and employs a hydriodic acid (HI) mediated cyclization reaction in acetonitrile (MeCN) at room temperature. [] This approach offers a straightforward and accessible route to these valuable compounds.
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